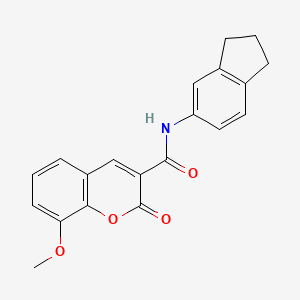![molecular formula C21H27NO2 B4277464 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4277464.png)
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide, also known as BPPA, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the G protein-coupled receptor GPR55, which is a member of the endocannabinoid system. BPPA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide acts as a selective agonist for GPR55, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. Activation of GPR55 by 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide leads to the activation of intracellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has been shown to have analgesic effects in various animal models of pain.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has several advantages for lab experiments. It is a selective agonist for GPR55, which allows for the study of the function of this receptor in various cellular processes. 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide is also stable and can be easily synthesized in the lab. However, there are also limitations to the use of 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the mechanism of action of 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide. One direction is to further investigate the mechanism of action of 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide and its effects on intracellular signaling pathways. Another direction is to study the potential therapeutic applications of 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide in various diseases, including cancer, inflammation, and pain. In addition, the development of more potent and selective agonists for GPR55 may lead to the discovery of new therapeutic targets for various diseases.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and analgesic effects in various in vitro and in vivo studies. 2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide has also been used as a tool to study the function of GPR55 in the endocannabinoid system.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15-6-8-17(9-7-15)16(2)22-20(23)14-24-19-12-10-18(11-13-19)21(3,4)5/h6-13,16H,14H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOQAAUMNRJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(anilinocarbonyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277381.png)

![2-methoxyethyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277406.png)
![propyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4277417.png)

![5-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4277427.png)
![4-{[(3-methyl-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4277434.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4277443.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B4277457.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4277462.png)
![propyl 4-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277472.png)
